molecular formula C16H20N4O5S3 B2517608 methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1235302-00-7

methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2517608
CAS No.: 1235302-00-7
M. Wt: 444.54
InChI Key: BGDNIFPVMWJJDO-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and a thiadiazole ring

Mechanism of Action

Target of Action

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to inhibit key enzymes or disrupt essential processes in target organisms . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the biochemical pathways essential for the survival or reproduction of bacteria

Pharmacokinetics

The lipophilicity of similar compounds has been determined using reversed-phase thin-layer chromatography , which could provide some insights into their absorption and distribution characteristics.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacterial cells, thereby inhibiting the spread of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The thiadiazole and piperidine rings are then coupled using a suitable linker, often involving a sulfonamide bond formation.

    Final Assembly: The thiophene ring is introduced through a coupling reaction with the previously formed intermediate, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study the function of various biological pathways.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.

    Methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from similar compounds with benzene or pyridine rings.

Properties

IUPAC Name

methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDNIFPVMWJJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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